N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
Chemical Structure: The compound features a thieno[3,2-d]pyrimidine core substituted at position 3 with a 2-methylpropyl (isobutyl) group and at position 1 with an acetamide moiety linked to a 4-methylbenzyl group. Molecular Formula: C₂₀H₂₄N₃O₃S. Molecular Weight: 386.5 g/mol. Key Features:
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-13(2)11-23-19(25)18-16(8-9-27-18)22(20(23)26)12-17(24)21-10-15-6-4-14(3)5-7-15/h4-9,13,18H,10-12H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDOCVCKUVBMJN-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Methylpropyl Group: This can be achieved through alkylation reactions using suitable alkyl halides.
Attachment of the 4-Methylphenylmethyl Group: This step usually involves a nucleophilic substitution reaction where the thieno[3,2-d]pyrimidine core reacts with a 4-methylbenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thieno[3,2-d]pyrimidine Core
a) 3-(4-Fluorobenzyl) vs. 3-(2-Methylpropyl) Substitution
- Compound from : 2-[3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide. Key Differences:
- Substituent : 4-Fluorobenzyl at position 3 (vs. 2-methylpropyl in the target compound).
- Acetamide Side Chain : N-(3-methoxypropyl) (vs. N-(4-methylbenzyl)).
- Implications :
- The methoxypropyl group may enhance aqueous solubility compared to the hydrophobic 4-methylbenzyl group .
b) Thieno[2,3-d]pyrimidine Isomerism
- Compound from : N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide. Key Differences:
- Core Structure: Thieno[2,3-d]pyrimidine (isomeric to thieno[3,2-d]pyrimidine).
- Substituents : 4-Methylphenyl at position 5 and an acetamide linked via an oxygen bridge.
- Implications :
- The oxygen bridge may reduce metabolic stability compared to the direct acetamide linkage in the target compound .
Acetamide Side Chain Modifications
a) Aromatic vs. Aliphatic Side Chains
- Compound from : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.
- Key Differences :
- Core: Pyrimidine (vs. thienopyrimidine).
- Substituent : 2,3-Dichlorophenyl acetamide (vs. 4-methylbenzyl).
- Implications :
- The absence of the thieno ring reduces planarity, which may limit π-π interactions .
b) Thioether vs. Oxo Linkages
- Compound from : N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide. Key Differences:
- Linkage : Thioether (C-S) in the side chain (vs. oxo (C=O) in the target compound).
- Substituents : Additional imidazole and pyridine rings.
- Implications :
- Thioethers are more resistant to hydrolysis but less polar than oxo groups, affecting bioavailability.
- The extended aromatic system (imidazole-pyridine) may enhance binding to kinases or other targets .
Pharmacological and Physicochemical Properties
Table 1. Comparative Data for Selected Analogues
Notes:
- Lipophilicity : The target compound’s 2-methylpropyl and 4-methylbenzyl groups contribute to higher logP values compared to fluorinated or methoxy-substituted analogues.
- Solubility : Methoxypropyl () and oxygen-bridged () derivatives likely exhibit better aqueous solubility.
Biological Activity
N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including antimicrobial properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant antimicrobial activity. A study evaluated the in vitro antibacterial effects against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Klebsiella pneumoniae | 10 |
These results suggest that the compound possesses moderate to good antibacterial properties against Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of bacterial DNA synthesis. Similar compounds have been shown to interact with DNA gyrase and topoisomerase IV, leading to bacterial cell death .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested alongside standard antibiotics. Results indicated that it could enhance the efficacy of existing antibiotics when used in combination therapies. This synergistic effect was particularly noted with amoxicillin against resistant strains of E. coli.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity study was conducted on human cell lines to evaluate the safety profile of the compound. The results showed that at therapeutic concentrations, the compound exhibited low cytotoxicity with an IC50 value greater than 50 µM for human liver and kidney cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
